2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide
Description
2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex polycyclic compound featuring a naphthamide core linked to two thiophene rings. The ethoxy group at the 2-position of the naphthamide and the hydroxymethyl-substituted thiophene moiety contribute to its unique stereoelectronic properties. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involving aromatic stacking interactions .
Properties
IUPAC Name |
2-ethoxy-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S2/c1-2-27-19-9-7-15-5-3-4-6-18(15)21(19)23(26)24-13-17-8-10-20(29-17)22(25)16-11-12-28-14-16/h3-12,14,22,25H,2,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZZANIKDVVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide typically involves multi-step organic reactions:
Formation of the Naphthamide Core: The synthesis begins with the preparation of the naphthamide core. This can be achieved through the reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the naphthamide.
Thiophene Substitution: The thiophene rings are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxylation: The hydroxyl group on the thiophene ring can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the thiophene ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced at various positions, potentially altering its electronic properties.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds similar to 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide exhibit antifungal properties. For instance, derivatives containing thiophene rings have shown significant activity against various fungal pathogens such as Fusarium graminearum and Botrytis cinerea. The EC50 values of these compounds ranged from 1.26 µg/mL to 9.89 µg/mL, indicating their potency in inhibiting fungal growth .
Antitumor Potential
Compounds with similar structural features have been evaluated for their antitumor effects. Research on benzamide derivatives has shown that they can inhibit specific cancer cell lines, suggesting that the naphthamide structure may contribute to anticancer activity. For example, certain benzamide derivatives were reported to exhibit high potency as RET kinase inhibitors, which are relevant in the treatment of cancers such as non-small cell lung cancer (NSCLC) .
Targeted Protein Degradation
The compound's structure allows for potential applications in targeted protein degradation pathways. Recent advancements in drug design have focused on compounds that can selectively degrade specific proteins involved in disease processes, particularly in oncology and autoimmune disorders. The naphthamide scaffold may be leveraged to develop novel therapeutics targeting such pathways .
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of various thiophene-based compounds, including derivatives of 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide. The results demonstrated that these compounds had superior antifungal activity compared to traditional antifungals, with specific attention given to their mechanism of action involving disruption of fungal cell wall synthesis.
| Compound | EC50 (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 1.26 | Rhizoctonia solani |
| Compound B | 5.52 | Colletotrichum capsici |
| Compound C | 6.02 | Fusarium graminearum |
Case Study 2: Cancer Treatment
In another study focusing on RET kinase inhibitors, a series of benzamide derivatives were synthesized and tested for their ability to inhibit cellular proliferation in RET-driven cancer models. The findings indicated that compounds similar to 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide could serve as promising leads for the development of targeted cancer therapies.
| Compound | Inhibition (%) | Cancer Type |
|---|---|---|
| I-8 | 85 | Non-small Cell Lung Cancer |
| I-9 | 90 | Thyroid Cancer |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene rings and naphthamide core could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and ethoxy groups could form hydrogen bonds or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules discussed in the evidence:
Functional Implications
- Solubility and Stability: The ethoxy group may enhance solubility compared to non-ethoxy naphthalene derivatives (e.g., compound c in ) .
- Bioactivity Potential: The hydroxymethyl-thiophene motif could mimic natural ligands, similar to sulfonamide-based enzyme inhibitors (), though direct biological data is absent .
Biological Activity
2-Ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide, with CAS number 1797277-68-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 423.6 g/mol. Its structure includes a naphthamide core modified with ethoxy and thiophene groups, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have shown selective cytotoxicity against various cancer cell lines, particularly colorectal cancer cells (HCT-116) .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- DNA Interaction : Similar to established chemotherapeutics like doxorubicin and cisplatin, these compounds may interact directly with tumor cell DNA, leading to cell cycle arrest and apoptosis .
- Regulation of Gene Expression : The compounds have been shown to modulate the expression of oncogenic and tumor suppressor miRNAs, including an increase in miR-30C and a decrease in oncogenic miR-25 and C-Myc levels .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the S and G2/M phases, which is critical for preventing cancer cell proliferation .
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their efficacy:
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4g | HCT-116 | 7.1 | > 2.74 |
| 4a | HCT-116 | 10.5 | 9.7 |
| 4c | HCT-116 | 11.9 | 2.4 |
These results demonstrate that the derivatives exhibit potent anticancer activity specifically against the HCT-116 cell line while showing lower toxicity towards normal epithelial cells .
Case Studies
A notable study evaluated the anticancer effects of a series of thiophene-substituted compounds in vitro against several human tumor cell lines, including breast (MCF-7), colon (HCT-116), skin (A375), and lung (A549) cancers. The results indicated selective cytotoxicity against HCT-116 and HT-29 cell lines, with no significant activity observed against other tested lines . This selectivity underscores the potential for targeted cancer therapies using these compounds.
Q & A
Q. What are the optimal synthetic routes for 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide?
The synthesis typically involves multi-step reactions, including coupling of thiophene derivatives with naphthamide precursors. Key steps include:
- Thiophene functionalization : Hydroxy-methylation of thiophene-3-yl groups using catalytic methods (e.g., Friedel-Crafts alkylation) .
- Amide bond formation : Coupling via carbodiimide reagents (e.g., DCC or EDC) under inert conditions to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/hexane mixtures to achieve >95% purity .
Validation of intermediates via TLC and HPLC is critical to monitor reaction progress .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs:
- Spectroscopy : H/C NMR to verify backbone connectivity and substituent positions. IR spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm) .
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL for precise bond-length/angle analysis. WinGX/ORTEP visualize anisotropic displacement parameters .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. What analytical methods are used to assess purity and impurity profiles?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at 0.1% levels. GC-MS identifies volatile byproducts .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and residual solvents .
- Reference standards : Comparison with USP/Ph.Eur. guidelines for related naphthamide derivatives to set acceptance criteria .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox behavior and charge distribution. Basis sets (e.g., B3LYP/6-311+G(d,p)) model thiophene-naphthamide conjugation .
- Molecular docking : Screens binding affinities to biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina. Docking scores guide SAR studies .
- MD simulations : Evaluates solvation dynamics and membrane permeability (e.g., using GROMACS) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing effects .
- Dynamic NMR : Probes rotational barriers in solution if crystallographic data suggests restricted mobility .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) enhance regioselectivity. Solvent optimization (e.g., DMF vs. THF) improves solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- DoE (Design of Experiments) : Identifies critical parameters (temperature, stoichiometry) via response surface methodology .
Q. How are toxicological profiles assessed for structurally related naphthamide derivatives?
- Literature mining : Query PubMed/TOXCENTER using MeSH terms (e.g., "naphthamide toxicity") to collate in vitro/in vivo data .
- QSAR models : Predict LD and hepatotoxicity endpoints using tools like TEST (Toxicity Estimation Software Tool) .
- Metabolite tracking : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated thiophene rings) in microsomal assays .
Methodological Notes
- Data Reproducibility : Always report crystallographic refinement parameters (R, GooF) from SHELXL .
- Contradictory Evidence : If impurity thresholds conflict across studies, prioritize peer-reviewed USP methodologies over grey literature .
- Software : Use open-source tools (e.g., ORCA for DFT) to ensure transparency, and validate against commercial suites (Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
